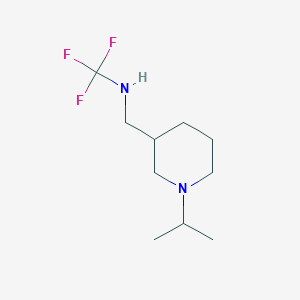
1,1,1-trifluoro-N-((1-isopropylpiperidin-3-yl)methyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-trifluoro-N-((1-isopropylpiperidin-3-yl)methyl)methanamine is a chemical compound that consists of 19 hydrogen atoms, 10 carbon atoms, 2 nitrogen atoms, and 3 fluorine atoms . This compound is notable for its unique structure, which includes a six-membered ring and both secondary and tertiary amines .
Preparation Methods
The synthesis of 1,1,1-trifluoro-N-((1-isopropylpiperidin-3-yl)methyl)methanamine involves several steps. The synthetic routes typically include the reaction of appropriate starting materials under controlled conditions to introduce the trifluoromethyl group and the piperidine ring. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
1,1,1-trifluoro-N-((1-isopropylpiperidin-3-yl)methyl)methanamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1,1,1-trifluoro-N-((1-isopropylpiperidin-3-yl)methyl)methanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of various chemical products.
Mechanism of Action
The mechanism of action of 1,1,1-trifluoro-N-((1-isopropylpiperidin-3-yl)methyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
1,1,1-trifluoro-N-((1-isopropylpiperidin-3-yl)methyl)methanamine can be compared with other similar compounds, such as:
1,1,1-trifluoropropan-2-yl hydrazine hydrochloride: Another trifluoromethyl-containing compound with different functional groups.
1-isopropylpiperidin-3-yl methanamine: A similar compound without the trifluoromethyl group.
Properties
Molecular Formula |
C10H19F3N2 |
|---|---|
Molecular Weight |
224.27 g/mol |
IUPAC Name |
1,1,1-trifluoro-N-[(1-propan-2-ylpiperidin-3-yl)methyl]methanamine |
InChI |
InChI=1S/C10H19F3N2/c1-8(2)15-5-3-4-9(7-15)6-14-10(11,12)13/h8-9,14H,3-7H2,1-2H3 |
InChI Key |
MCNWSZVBWGZHEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCCC(C1)CNC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















